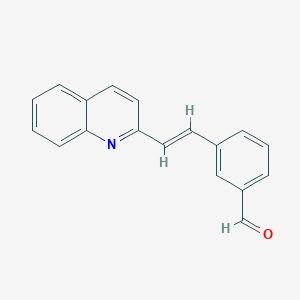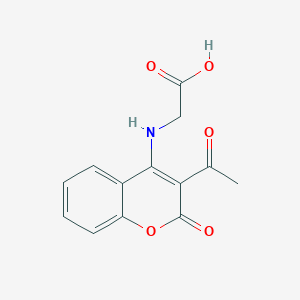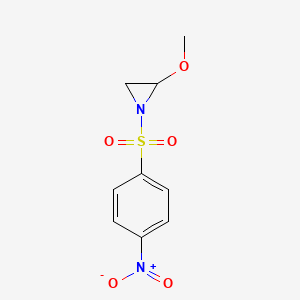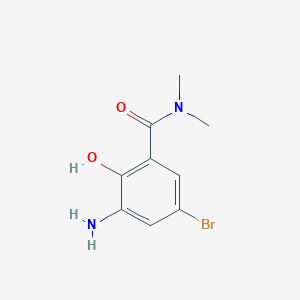
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate is an organic compound with a complex structure that includes both an amine and a silyl ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with trimethylsilyl chloride and acetic anhydride to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Purification steps such as distillation and recrystallization are employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrobromic acid and boron tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of low-density packaging foams and as a surfactant in various formulations
Mecanismo De Acción
The mechanism of action of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate involves its interaction with molecular targets through its amine and silyl ether groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The compound’s ability to act as a weak base also plays a role in its reactivity and effectiveness in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethanol: Lacks the silyl ether group, making it less versatile in certain reactions.
Uniqueness
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate stands out due to its combination of amine and silyl ether functionalities, which provide unique reactivity and versatility in various chemical processes. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H27NO3Si |
|---|---|
Peso molecular |
261.43 g/mol |
Nombre IUPAC |
[2-(diethylamino)ethoxy-trimethylsilylmethyl] acetate |
InChI |
InChI=1S/C12H27NO3Si/c1-7-13(8-2)9-10-15-12(16-11(3)14)17(4,5)6/h12H,7-10H2,1-6H3 |
Clave InChI |
AKVFWMRGUMBSOW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(OC(=O)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


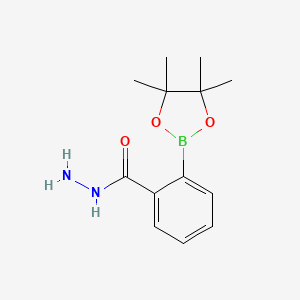
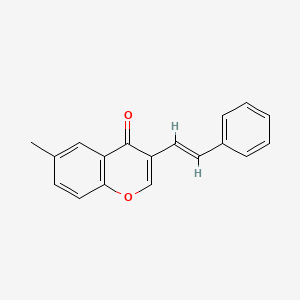

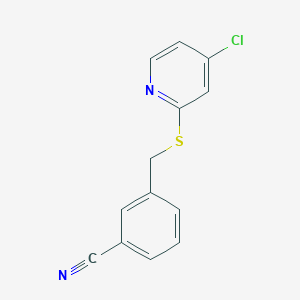
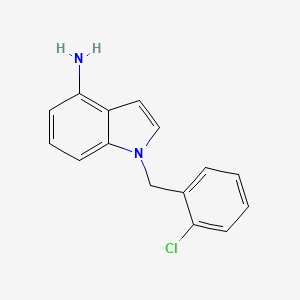
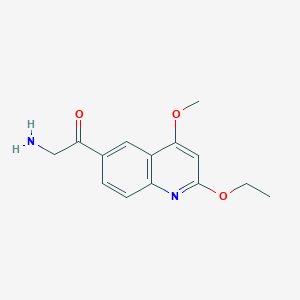
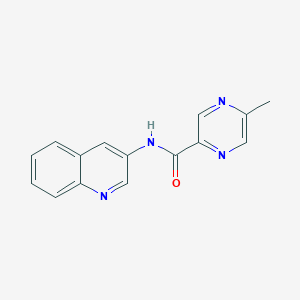
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)
